

Spectroscopic and Analytical Profile of Phenoxybenzamine-d5 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Phenoxybenzamine-d5 Hydrochloride

Cat. No.: B589000

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to **Phenoxybenzamine-d5 Hydrochloride**. Given that this compound is a deuterated analog, primarily synthesized for use as an internal standard in quantitative analyses, publicly available, detailed spectroscopic data is limited. This guide presents available information for its non-deuterated counterpart, Phenoxybenzamine Hydrochloride, as a reference, alongside the expected spectral characteristics for the deuterated species. The experimental protocols detailed herein are based on established analytical practices for compounds of this nature.

Chemical and Physical Properties

A summary of the key chemical identifiers and physical properties for **Phenoxybenzamine-d5 Hydrochloride** is provided below.

Property	Value	Source
Chemical Name	N-benzyl-N-(2-chloroethyl)-1-(phenoxy-d5)propan-2-amine, monohydrochloride	[1]
CAS Number	1329838-45-0	[1] [2] [3]
Molecular Formula	C ₁₈ H ₁₇ D ₅ CINO · HCl	[1]
Molecular Weight	345.32 g/mol	[2]
Deuterated Forms	≥98% (d ₁ -d ₅)	[1]
Physical Form	Solid	[1]
Solubility	DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: 25 mg/mL	[1]

Mass Spectrometry Data

Phenoxybenzamine-d5 Hydrochloride is principally used as an internal standard for the quantification of Phenoxybenzamine by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[1\]](#)[\[4\]](#)

Expected Mass Spectrum of Phenoxybenzamine-d5:

The mass spectrum of the deuterated compound is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) that is 5 Daltons higher than the non-deuterated form due to the five deuterium atoms on the phenoxy ring.

Parameter	Phenoxybenzamine Hydrochloride	Phenoxybenzamine-d5 Hydrochloride
Molecular Formula	C ₁₈ H ₂₂ CINO · HCl	C ₁₈ H ₁₇ D ₅ CINO · HCl
Molecular Weight	340.29 g/mol [5]	345.32 g/mol [2]
Expected [M+H] ⁺	~304.15 m/z	~309.18 m/z

Experimental Protocol for LC-MS/MS Analysis

This protocol outlines a general procedure for the quantification of Phenoxybenzamine using **Phenoxybenzamine-d5 Hydrochloride** as an internal standard.

Sample Preparation:

- Standard and Sample Preparation: Prepare calibration standards and quality control samples by spiking known concentrations of Phenoxybenzamine and a fixed concentration of **Phenoxybenzamine-d5 Hydrochloride** into the appropriate matrix (e.g., plasma, urine).
- Extraction: Perform a protein precipitation or liquid-liquid extraction to isolate the analyte and internal standard. A typical protein precipitation involves adding three volumes of cold acetonitrile to one volume of plasma, vortexing, and centrifuging to pellet the precipitated proteins.
- Reconstitution: Evaporate the supernatant under a stream of nitrogen and reconstitute the residue in the mobile phase.

LC-MS/MS Parameters:

- LC Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Ionization: Electrospray ionization (ESI) in positive ion mode.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ions for both the analyte and the internal standard would be determined by direct infusion or by analyzing a concentrated standard solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed NMR spectra for **Phenoxybenzamine-d5 Hydrochloride** are not publicly available. However, the ¹H NMR spectrum of the non-deuterated Phenoxybenzamine Hydrochloride can

be used as a reference.[\[6\]](#)

Expected ^1H NMR Spectrum of **Phenoxybenzamine-d5 Hydrochloride**:

The ^1H NMR spectrum of the deuterated compound is expected to be similar to the non-deuterated form, with the significant exception of the absence of signals corresponding to the protons on the phenoxy ring.

Assignment (Non-deuterated)	Approximate Chemical Shift (δ , ppm)	Expected in d5-variant?
Aromatic protons (phenoxy)	6.8 - 7.4	No
Aromatic protons (benzyl)	7.2 - 7.5	Yes
-CH ₂ - (benzyl)	3.5 - 4.0	Yes
-CH-	4.5 - 5.0	Yes
-O-CH ₂ -	3.9 - 4.3	Yes
-N-CH ₂ -CH ₂ -Cl	2.8 - 3.8	Yes
-CH ₃	1.2 - 1.5	Yes

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the solid **Phenoxybenzamine-d5 Hydrochloride** in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent will depend on the solubility of the compound and the desired chemical shift window.
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Apply appropriate phasing and baseline correction to the processed spectrum.

- ^{13}C NMR Acquisition:

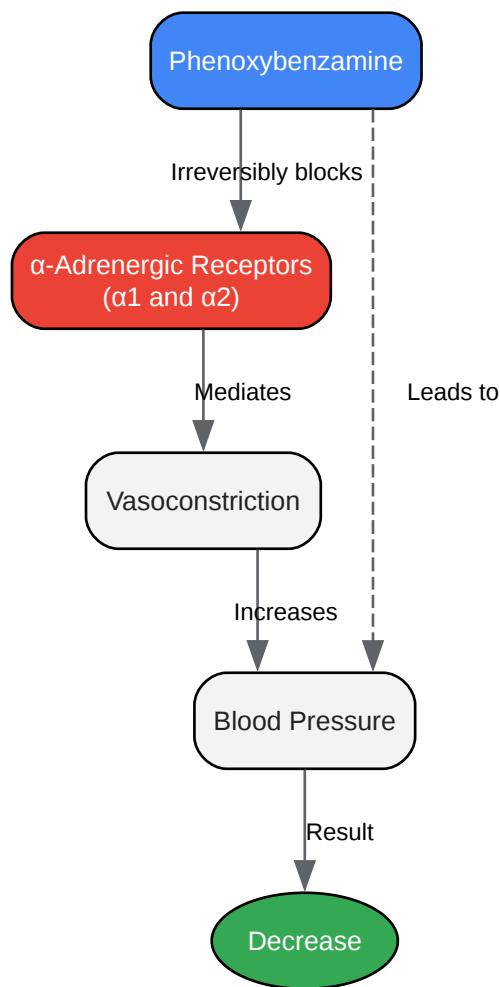
- Use a proton-decoupled pulse sequence.
- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy Data

Specific IR data for **Phenoxybenzamine-d5 Hydrochloride** is not readily available. The IR spectrum of the non-deuterated form is characterized by absorptions corresponding to its functional groups.

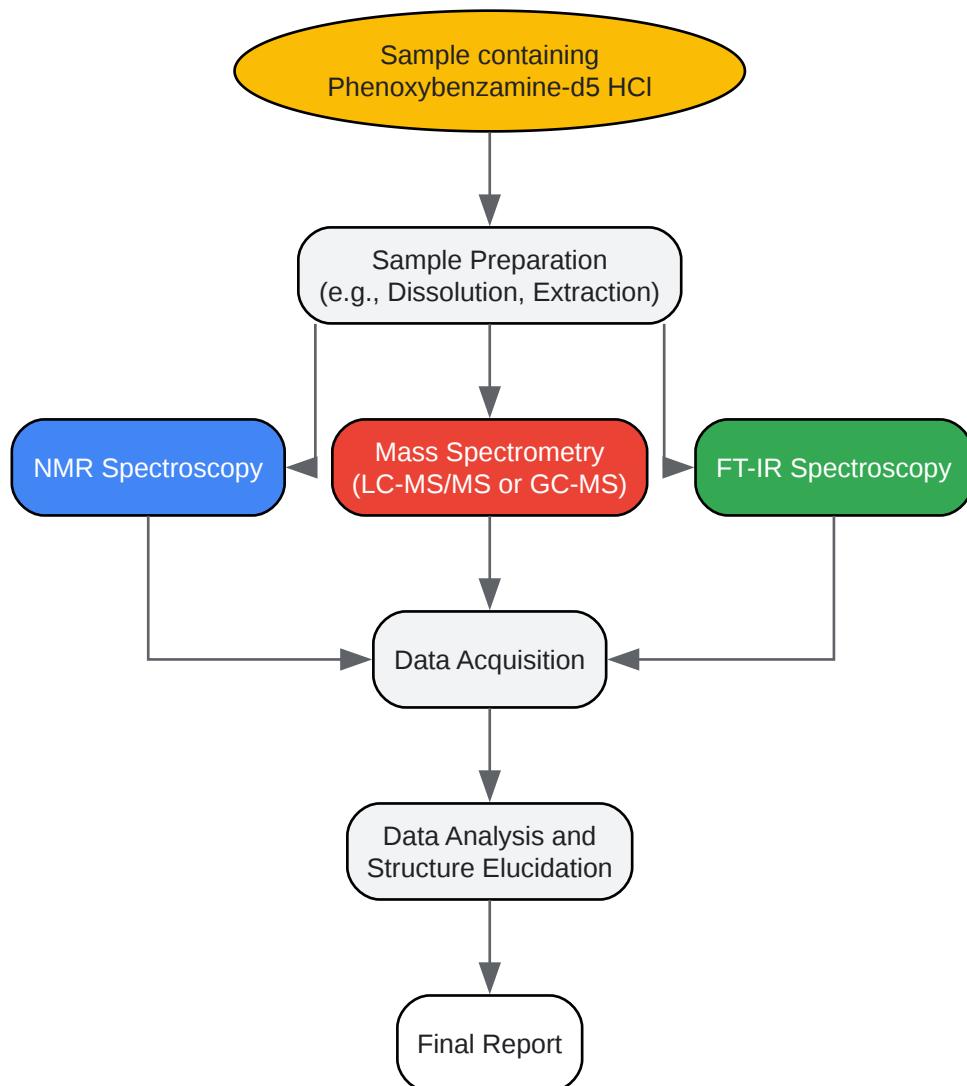
Expected IR Spectrum of **Phenoxybenzamine-d5 Hydrochloride**:

The IR spectrum of the deuterated compound will be very similar to the non-deuterated form. The most significant difference will be the presence of C-D stretching vibrations, which appear at a lower frequency (around $2100\text{-}2300\text{ cm}^{-1}$) compared to C-H stretching vibrations (around $2800\text{-}3000\text{ cm}^{-1}$).


Functional Group	Approximate Wavenumber (cm^{-1}) (Non-deuterated)	Expected in d5-variant?
N-H ⁺ stretch (amine salt)	2400 - 2700	Yes
C-H stretch (aromatic)	3000 - 3100	Yes (benzyl), C-D stretch for phenoxy-d5
C-H stretch (aliphatic)	2850 - 3000	Yes
C=C stretch (aromatic)	1450 - 1600	Yes
C-O stretch (ether)	1200 - 1250	Yes
C-N stretch	1000 - 1250	Yes
C-Cl stretch	600 - 800	Yes

Experimental Protocol for FT-IR Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.


Signaling Pathways and Analytical Workflow

The following diagrams illustrate the known signaling pathway of Phenoxybenzamine and a general workflow for its spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of Phenoxybenzamine's antihypertensive effect.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phenoxybenzamine Hydrochloride Pharmaceutical Secondary Standard; Certified Reference Material 63-92-3 [sigmaaldrich.com]
- 6. Phenoxybenzamine hydrochloride (63-92-3) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of Phenoxybenzamine-d5 Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b589000#spectroscopic-data-for-phenoxybenzamine-d5-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com